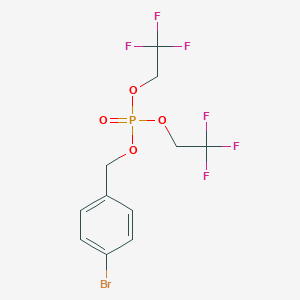
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate, also known as BTBPE, is a flame retardant that is commonly used in various industrial and consumer products. The compound has gained significant attention in recent years due to its potential health and environmental impacts.
Scientific Research Applications
Synthesis and Biological Properties
A series of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including those related to (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate, were synthesized to explore their potential in introducing biologically active nucleotides into cells. These compounds, designed to hydrolyze under physiological conditions to bis(nucleosid-5'-yl) phosphates, were investigated for their stability in human serum and their antiviral effects, particularly against herpesvirus. Notably, the study found that specific derivatives showed a similar antiviral spectrum and potency to known antiviral drugs, acting as prodrugs of these compounds, though some showed unexpected toxicity (Farrow et al., 1990).
Environmental Presence and Human Exposure
Research on organophosphate esters (OPEs), which include compounds similar to this compound, has raised concerns due to their suspected reproductive toxicity, carcinogenicity, and neurotoxicity. These compounds are extensively used as flame retardants and plasticizers in consumer products, leading to their ubiquitous presence in the indoor environment. A study focusing on Australian children identified the widespread presence of OPEs and their metabolites in urine, underscoring the significance of early life exposure as a critical factor for children's health (He et al., 2018).
Flame Retardancy and Polymer Applications
Compounds related to this compound have been explored for their application in enhancing the flame retardancy of polymers. For instance, bis(3-hydroxyphenyl) phenyl phosphate (BHPP) was synthesized and used as a reactive flame-retardant for diglycidyl ether of bisphenol-A (DGEBA). The resulting phosphorus-containing epoxy resin demonstrated better flame retardancy and higher thermal stability than conventional bromine-containing flame retardant epoxy resins (Wang & Shieh, 2000).
properties
IUPAC Name |
(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRKWXKLNMWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)
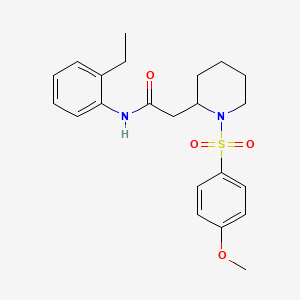
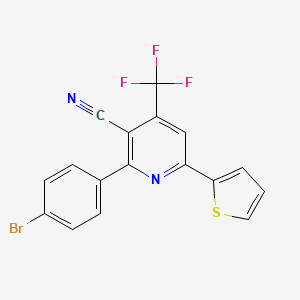



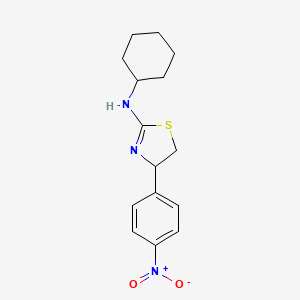

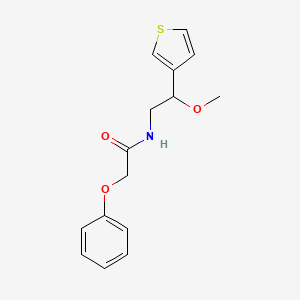
![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)
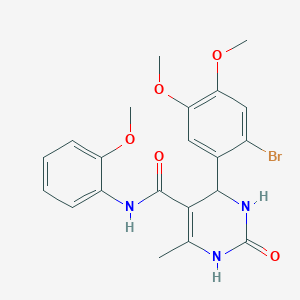
![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)

